molecular formula C16H18N2O3 B12945191 rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate

rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate

Cat. No.: B12945191
M. Wt: 286.33 g/mol
InChI Key: GWGXYUQKCIFYGS-SIVJFFJCSA-N
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Description

rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate is a complex spirocyclic compound that belongs to the class of spiroindole derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields of scientific research, including medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

methyl (2S,3R,8R)-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-21-14(19)12-9-10-5-4-8-18(10)16(12)11-6-2-3-7-13(11)17-15(16)20/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,17,20)/t10-,12-,16+/m1/s1

InChI Key

GWGXYUQKCIFYGS-SIVJFFJCSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2CCCN2[C@@]13C4=CC=CC=C4NC3=O

Canonical SMILES

COC(=O)C1CC2CCCN2C13C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate typically involves multi-step organic reactions. One common method includes the use of a spirocyclization reaction, where an indoline derivative is reacted with a suitable pyrrolizine precursor under specific conditions to form the spirocyclic structure . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiroindole derivatives, such as:

Uniqueness

rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its three-dimensional structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

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